Comprehensive Physicochemical Profiling and Analytical Characterization of N-Mesityl-2-(methylamino)acetamide Hydrochloride
Comprehensive Physicochemical Profiling and Analytical Characterization of N-Mesityl-2-(methylamino)acetamide Hydrochloride
Executive Summary
As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredient (API) building blocks that require rigorous physicochemical profiling before they can be advanced into formulation development. N-mesityl-2-(methylamino)acetamide hydrochloride (CAS: 1049756-92-4) is a highly specialized secondary amine derivative structurally related to class Ib antiarrhythmics and local anesthetics such as lidocaine and trimecaine.
This whitepaper provides an in-depth technical framework for characterizing this compound. By moving beyond basic data sheets, we will explore the causality behind its molecular architecture, outline self-validating analytical protocols, and synthesize its physical properties into actionable intelligence for drug development professionals.
Molecular Architecture & Structural Rationale
The physical properties of an API are dictated by its structural pharmacophore. N-mesityl-2-(methylamino)acetamide hydrochloride is purposefully designed to balance lipophilicity, metabolic stability, and aqueous solubility.
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The Mesityl Shield: The 2,4,6-trimethylphenyl (mesityl) group provides profound steric hindrance around the adjacent amide bond. This steric shielding restricts the conformational flexibility of the molecule and protects the amide linkage from rapid enzymatic cleavage by hepatic amidases, thereby extending its potential biological half-life.
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The Secondary Amine: Unlike trimecaine (which features a tertiary diethylamino group), this compound features a secondary methylamino group. This reduces the overall steric bulk at the basic center, altering its hydrogen-bonding capacity (providing an additional H-bond donor) and fine-tuning its pKa and receptor-binding kinetics.
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Salt Formation: The free base (CAS: 105410-00-2) has a LogP of approximately 1.77[1], making it lipophilic but poorly soluble in water. By isolating the compound as a hydrochloride salt (CAS: 1049756-92-4)[2], the secondary amine is protonated. This drastically lowers the crystal lattice energy required for dissolution, yielding a highly crystalline, water-soluble solid ideal for parenteral or oral formulations.
Figure 1: Structural logic of N-mesityl-2-(methylamino)acetamide hydrochloride.
Physicochemical Properties Data Synthesis
To establish a robust control strategy per 3[3], we must define the compound's fundamental physical properties. The table below summarizes the critical quantitative data required for downstream formulation.
| Parameter | Value | Scientific Rationale / Significance |
| IUPAC Name | 2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride | Defines the exact molecular connectivity and salt state. |
| CAS Number | 1049756-92-4 (HCl salt) / 105410-00-2 (Free base) | Essential for regulatory tracking and raw material sourcing[1][2]. |
| Molecular Formula | C₁₂H₁₉ClN₂O | Reflects the protonated amine and chloride counterion. |
| Molecular Weight | 242.75 g/mol (HCl salt) / 206.28 g/mol (Free base) | Low molecular weight (<500 Da) ensures favorable membrane permeability. |
| Topological Polar Surface Area | 41.13 Ų | TPSA < 90 Ų indicates excellent potential for blood-brain barrier (BBB) penetration[1]. |
| LogP (Free Base) | 1.769 | Optimal lipophilicity for partitioning into lipid bilayers without excessive tissue retention[1]. |
| Physical State | Solid (Crystalline powder) | High crystallinity ensures physical stability and reproducible milling/blending. |
Experimental Protocols: Thermal & Thermodynamic Profiling
To ensure trustworthiness, analytical protocols must be self-validating. The following methodologies detail how to empirically verify the physical properties of this compound.
Thermal Analysis via DSC (USP <891>)
Differential Scanning Calorimetry (DSC) is mandatory for identifying the melting point, detecting polymorphs, and assessing thermal stability[4].
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the API into a standard aluminum sample pan.
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Self-Validating Step (Venting): Seal the pan with a pin-holed lid. Causality: The pin-hole allows the escape of volatile impurities or trapped surface moisture, preventing internal pressure buildup that could artificially shift or mask the endothermic melting peak.
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Purge Gas: Utilize dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the thermal cycle, ensuring that any exothermic events observed are true decomposition, not oxidation.
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Thermal Cycle: Equilibrate the sample at 25°C, then apply a linear heating rate of 10°C/min up to 300°C.
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Data Extraction: Record the extrapolated onset temperature (true melting point) and the peak temperature of the endotherm.
Thermodynamic Solubility Testing (OECD 105)
Thermodynamic solubility dictates the bioavailability of the API. We utilize the Shake-Flask Method[5] to determine the maximum equilibrium concentration.
Step-by-Step Methodology:
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Saturation: Add an excess amount of N-mesityl-2-(methylamino)acetamide hydrochloride (e.g., 50 mg) to 10 mL of aqueous buffer (pH 1.2, 4.5, and 6.8) in a sealed borosilicate glass vial.
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Equilibration: Agitate the vials on an orbital shaker at 300 rpm and a strictly controlled 25.0 ± 0.5°C for 48 hours. Causality: 48 hours ensures that the kinetic dissolution phase has passed and true thermodynamic equilibrium between the solid lattice and the solvated ions is achieved.
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Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Self-Validating Step (Saturation Control): Discard the first 1 mL of the filtrate. Causality: APIs can adsorb to the PTFE membrane. Discarding the initial volume saturates the filter's binding sites, ensuring the collected filtrate accurately reflects the bulk equilibrium concentration.
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Quantification: Dilute the filtrate and quantify via HPLC-UV.
Figure 2: Integrated physicochemical profiling workflow for API characterization.
Analytical Characterization (HPLC-UV)
To quantify solubility and assess chemical purity, a stability-indicating assay must be developed and validated according to 6[7].
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Type I Ultrapure Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the secondary amine to prevent peak tailing and ensure sharp, symmetrical chromatographic peaks.
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Stationary Phase: Utilize a C18 reverse-phase column (150 x 4.6 mm, 3.5 µm particle size) maintained at 30°C.
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Elution & Detection: Run a gradient elution from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm (optimal for the amide and aromatic chromophores).
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System Suitability: Inject a reference standard solution (0.1 mg/mL) six times. The system is validated only if the theoretical plates are >2000, the tailing factor is <1.5, and the relative standard deviation (RSD) of the peak areas is ≤2.0%.
Implications for Drug Development
Understanding the physical properties of N-mesityl-2-(methylamino)acetamide hydrochloride directly informs downstream development:
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Formulation: The hydrochloride salt's high aqueous solubility allows for straightforward formulation into aqueous parenterals (e.g., IV or local infiltration) without the need for complex solubilizers like cyclodextrins.
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Pharmacokinetics: A TPSA of 41.13 Ų and a LogP of ~1.77 suggest rapid absorption across mucosal membranes and the blood-brain barrier, making it an excellent candidate for neurological or localized anesthetic applications.
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Stability: The mesityl-shielded amide bond provides excellent solution-state stability, minimizing the risk of hydrolysis during the shelf-life of aqueous liquid formulations.
References
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Title : 105410-00-2 | N-Mesityl-2-(methylamino)acetamide Source : ChemScene URL : 1
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Title : N-Mesityl-2-(methylamino)acetamide hydrochloride Source : Fluorochem URL : 2
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Title : ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria Source : International Council for Harmonisation (ICH) URL :3
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Title : Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>) Source : Lab Manager URL :4
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Title : OECD Test Guideline 105: Water Solubility Source : Government of Canada Publications URL : 5
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Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL : 7
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ikev.org [ikev.org]
- 4. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
